molecular formula C15H25NO4 B6175205 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, Mixture of diastereomers CAS No. 2503205-99-8

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, Mixture of diastereomers

Cat. No.: B6175205
CAS No.: 2503205-99-8
M. Wt: 283.4
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, Mixture of diastereomers is a fascinating chemical compound. This compound boasts a unique spiro structure, which contributes to its distinctive chemical properties and reactivity. The "tert-butoxy" group offers protection for the amino functionality, making the compound particularly useful in various synthetic applications. The spiro structure provides rigidity, often desirable in medicinal chemistry for maintaining specific molecular orientations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-{[(tert-butoxy)carbonyl]amino}spiro[35]nonane-7-carboxylic acid typically involves a multi-step synthesis One common route begins with the synthesis of the spiro[35]nonane core This can be achieved through a cyclization reaction using appropriate starting materials under controlled conditions

Typical reaction conditions for these steps may include:

  • Formation of spiro core: : Cyclization reactions often involve the use of strong bases or acids, depending on the specific pathway chosen.

  • Boc protection:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes, albeit optimized for large-scale operations. High-yield processes are developed to ensure cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques to handle the mixture of diastereomers effectively.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation and Reduction: : These reactions alter the oxidation state of the spiro structure or functional groups.

  • Substitution Reactions: : Particularly at the spiro center, where nucleophiles can replace leaving groups.

  • Deprotection Reactions: : Removal of the Boc protecting group under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles like alkoxides or amines under basic or neutral conditions.

  • Deprotection: : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Major Products

  • From oxidation: : Oxidized forms of the spiro structure, possibly leading to ketones or carboxylic acids.

  • From reduction: : Reduced analogs of the compound, maintaining the spiro framework.

  • From substitution: : Substituted derivatives where the Boc group is replaced with other functional groups.

  • From deprotection: : The free amine version of the spiro compound, useful for further derivatization.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate for constructing more complex molecules. Its unique structure and functional groups allow for diverse chemical modifications, making it invaluable in the design of novel compounds.

Biology

In biological research, derivatives of this compound are studied for their potential biochemical activity. The rigidity and steric properties of the spiro framework are often exploited in the development of enzyme inhibitors or ligands for biological receptors.

Medicine

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid derivatives are explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structural features are advantageous in drug design, providing specificity and stability.

Industry

In the industrial sector, this compound finds applications in the synthesis of polymers and materials with specific mechanical properties. The spiro structure imparts rigidity and resilience, making it suitable for high-performance materials.

Mechanism of Action

The mechanism by which 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid exerts its effects involves its interaction with molecular targets, influenced by its structural features. The spiro core provides a defined three-dimensional shape that can fit into specific binding sites on target molecules, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected, allowing further interactions or modifications at the active site.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.5]nonane derivatives: : These compounds share the same spiro framework but differ in functional groups.

  • N-Boc amino acids: : Compounds with tert-butoxycarbonyl-protected amino groups, used in peptide synthesis.

  • Other spiro compounds: : Such as spiro[4.5]decane or spiro[3.4]octane, with variations in ring size and substituents.

Uniqueness

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid stands out due to its specific spiro[3.5]nonane core combined with the Boc-protected amino group. This unique combination provides both structural rigidity and chemical versatility, making it particularly valuable in various research and industrial applications.

Properties

CAS No.

2503205-99-8

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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